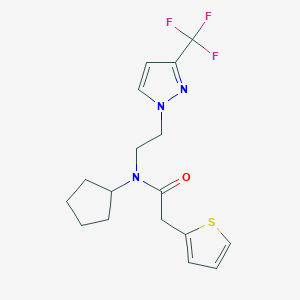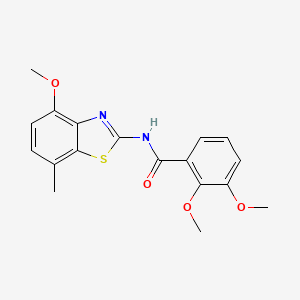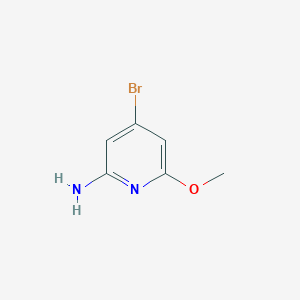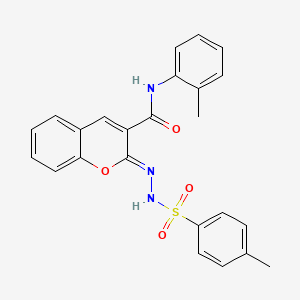![molecular formula C26H29N3O3 B2790569 N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-68-2](/img/structure/B2790569.png)
N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound with the molecular formula C26H29N3O3 and a molecular weight of 431.536 This compound is characterized by its unique structure, which includes a benzimidazole core, a furan ring, and a dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the butyl chain: The benzimidazole core is then alkylated with a 4-(3,5-dimethylphenoxy)butyl halide in the presence of a base such as potassium carbonate.
Introduction of the furan ring: The final step involves the coupling of the intermediate with 2-furylcarboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.
Substitution: The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylphenoxy group.
Applications De Recherche Scientifique
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and dimethylphenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-1,4-Phenylenebis[2-(3,5-dimethylphenoxy)acetamide]
- 4-(Dimethylamino)pyridine
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
Uniqueness
N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a dimethylphenoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
IUPAC Name |
N-[1-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-15-19(2)17-21(16-18)31-13-7-6-12-29-23-10-5-4-9-22(23)28-25(29)20(3)27-26(30)24-11-8-14-32-24/h4-5,8-11,14-17,20H,6-7,12-13H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSLIWNMJNSIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)
![3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-cyclohexylpropanamide](/img/structure/B2790487.png)

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B2790489.png)
![N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2790494.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2790495.png)


![nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2790499.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2790503.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790509.png)
